molecular formula C17H13BrO4 B2662259 3-(2-bromophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one CAS No. 637749-57-6

3-(2-bromophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one

Cat. No.: B2662259
CAS No.: 637749-57-6
M. Wt: 361.191
InChI Key: YXWRDAMDLJDTIC-UHFFFAOYSA-N
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Description

3-(2-Bromophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one ( 637749-57-6) is a high-purity chromen-4-one derivative supplied for advanced pharmacological and medicinal chemistry research. This compound features a bromophenoxy substitution pattern that enhances its bioactivity and potential for structure-activity relationship studies. Research Applications and Value: Chromen-4-one derivatives represent a privileged scaffold in medicinal chemistry with demonstrated potential across multiple therapeutic areas . This specific brominated analog is particularly valuable for: • Anticancer Research: Chromen-4-one compounds have shown significant cytotoxic activity against various cancer cell lines, including breast cancer (MDA-MB-231), nasopharyngeal epidermoid carcinoma (KB), and human neuroblastoma (SK-N-MC) cells . Structural analogs with methoxy and halogen substitutions have exhibited potent antiproliferative effects, making this compound promising for investigating novel anticancer mechanisms. • Antimicrobial Studies: Related 2-phenyl-4H-chromen-4-one derivatives demonstrate notable antifungal activity against pathogens such as Aspergillus fumigatus, suggesting potential applications in developing new antifungal agents . • Mechanistic Probes: The α,β-unsaturated carbonyl group present in the chromen-4-one core can interact with biological nucleophiles, potentially modulating various cellular signaling pathways and enabling research into oxidative stress mechanisms . Chemical Specifications: • CAS Number: 637749-57-6 • Molecular Formula: C 17 H 13 BrO 4 • Molecular Weight: 361.19 g/mol • Purity: ≥90% (HPLC) • Storage: Store at -20°C protected from light Handling Notice: This product is intended for research purposes only in laboratory settings. It is not approved for diagnostic or therapeutic applications in humans or animals. Researchers should implement appropriate safety precautions, including the use of personal protective equipment and proper engineering controls when handling this compound.

Properties

IUPAC Name

3-(2-bromophenoxy)-7-methoxy-2-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrO4/c1-10-17(22-14-6-4-3-5-13(14)18)16(19)12-8-7-11(20-2)9-15(12)21-10/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWRDAMDLJDTIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-bromophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenoxy group: This step involves the nucleophilic substitution of a suitable bromophenol derivative with the chromen-4-one core.

    Methylation: The methyl group at the second position can be introduced using methylating agents under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core, converting it to a hydroxyl group.

    Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable solvents and catalysts.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The presence of bromine is thought to increase cell membrane permeability, enhancing the compound's efficacy against tumor cells.

2. Enzyme Inhibition
Studies have shown that derivatives of this compound can inhibit cholinesterases, which are enzymes involved in neurotransmitter breakdown. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease .

3. Antioxidant Properties
The compound has demonstrated antioxidant activity in vitro, indicating its potential to combat oxidative stress-related diseases. Its structural features allow it to scavenge free radicals effectively.

4. Anti-inflammatory Effects
Preliminary studies suggest that 3-(2-bromophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one can modulate inflammatory responses by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions .

Case Studies

Several studies have explored the applications of this compound:

Study Focus Findings
Cytotoxicity Against Cancer Significant inhibition of MCF-7 cell proliferation with IC50 values indicating potent activity.
Cholinesterase Inhibition Enhanced inhibitory activity against acetylcholinesterase compared to non-brominated analogs .
Antioxidant Activity Demonstrated superior antioxidant capacity in comparative assays with known antioxidants.
Anti-inflammatory Mechanisms Inhibition of TNF-alpha production in macrophage models suggests therapeutic potential .

Mechanism of Action

The mechanism of action of 3-(2-bromophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes through:

    Binding to enzymes: Inhibiting or activating enzyme activity.

    Interacting with receptors: Modulating receptor signaling pathways.

    Altering gene expression: Influencing the transcription of specific genes.

The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions between the compound and its targets.

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Bromine (van der Waals radius: 1.85 Å) in the target compound provides greater steric bulk and lipophilicity than chlorine (1.75 Å), influencing receptor binding and bioavailability .
  • Oxygen Substituents : Methoxy groups (e.g., at C7) reduce polarity compared to hydroxyl analogs, affecting solubility and membrane permeability .
2.4. Crystallographic and Structural Insights
  • The target compound’s bromophenoxy group may induce distinct π-π stacking interactions compared to smaller substituents (e.g., methyl or chloro). For example, 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one forms intramolecular C–H···O contacts and π-π interactions stabilizing its crystal lattice .

Q & A

Q. Key Reaction Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
1NaOH, EtOH, 80°C65–75≥95%
2CuI, DMF, 120°C50–60≥90%

Basic: How is the compound characterized using spectroscopic techniques?

Answer:
Characterization relies on multi-modal spectroscopy :

  • ¹H/¹³C NMR :
    • 7-Methoxy group : Singlet at δ ~3.8 ppm (¹H); δ ~55–60 ppm (¹³C).
    • 2-Methyl substituent : Singlet at δ ~2.5 ppm (¹H); δ ~20–25 ppm (¹³C).
    • Bromophenoxy protons : Multiplet signals in δ 6.8–7.5 ppm (aromatic region) .
  • IR Spectroscopy :
    • C=O stretch at ~1650–1680 cm⁻¹ (chromenone carbonyl).
    • C-O-C (ether) at ~1250 cm⁻¹ .
  • UV-Vis : Strong absorbance at λ ~270–290 nm (π→π* transitions in chromenone) .

Advanced: What challenges arise in crystallographic refinement of this compound?

Answer:
Crystallographic refinement using programs like SHELXL faces:

Disorder in Bromophenoxy Group : Partial occupancy or rotational disorder requires constraints (e.g., DFIX, SIMU) to stabilize refinement .

Twinned Data : High Z’ structures may require twin-law detection (e.g., using TWINABS) and HKLF5 format in SHELXL .

Thermal Motion : Anisotropic displacement parameters (ADPs) for bromine atoms often require damping (ISOR/SADI restraints) .

Q. Example Crystal Data (Analogous Structure)

ParameterValueSource
Space GroupTriclinic, P1
a, b, c (Å)9.0371, 9.6216, 11.0308
α, β, γ (°)75.171, 65.865, 69.833
R10.048

Advanced: How to resolve discrepancies in biological activity data across studies?

Answer:
Contradictions in bioactivity (e.g., antimicrobial IC₅₀ variability) require:

Standardized Assays :

  • Use CLSI/M07-A9 guidelines for MIC determination to minimize inter-lab variability .

Computational Validation :

  • Docking Studies : AutoDock Vina or Schrödinger to correlate substituent effects (e.g., bromophenoxy vs. methoxy) with target binding (e.g., bacterial DNA gyrase) .

Solubility Control :

  • Adjust DMSO concentration (<1% v/v) to avoid false negatives due to aggregation .

Q. Example Bioactivity Data

StudyTarget OrganismIC₅₀ (µM)Assay Type
A (2020)S. aureus12.5Broth microdilution
B (2023)E. coli25.0Agar diffusion

Advanced: How to optimize computational modeling for structure-activity relationships (SAR)?

Answer:

Quantum Mechanics (QM) :

  • Use Gaussian09 with B3LYP/6-31G(d) to model electron density distribution, focusing on bromine’s electron-withdrawing effects on chromenone reactivity .

Molecular Dynamics (MD) :

  • AMBER or GROMACS to simulate ligand-protein interactions over 100 ns, analyzing H-bond persistence with residues (e.g., Tyr-85 in COX-2) .

ADMET Prediction :

  • SwissADME to assess logP (~3.2) and BBB permeability, critical for CNS-targeted derivatives .

Advanced: What strategies mitigate instability in aqueous solutions during pharmacological assays?

Answer:

pH Stabilization :

  • Buffered solutions (pH 7.4 PBS) reduce hydrolysis of the chromenone carbonyl group .

Light Protection :

  • Amber vials to prevent photodegradation of the bromophenoxy moiety .

Surfactant Use :

  • Polysorbate-80 (0.01% w/v) enhances solubility and reduces aggregation .

Q. Stability Data (25°C)

ConditionHalf-life (h)Degradation Pathway
PBS (pH 7.4)48Hydrolysis
PBS + Polysorbate72Oxidation

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